Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea

Leishmaniasis CRK3 inhibitor Neglected tropical disease

Stop relying on scaffold analogs that shift pharmacology with a single substituent change. Procure the exact CAS 478046-67-2 to guarantee CRK3 inhibition (IC50=1500 nM), Ras-Ras PPI activity (EC50=2070 nM), and UT-A1 inhibition (IC50=750 nM) in your assays. The 4-methylphenyl (p-tolyl) urea defines a unique selectivity profile unobtainable with 3-chlorophenyl or other congeners. Its predicted pKa ~11.71 and XLogP 2.1 determine formulation and permeability behavior—uncharacterized analogs introduce uncontrolled variables. Secure this well-defined reference inhibitor and chemical probe to benchmark assay performance and drive reproducible SAR studies.

Molecular Formula C17H15N5O
Molecular Weight 305.341
CAS No. 478046-67-2
Cat. No. B2659486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea
CAS478046-67-2
Molecular FormulaC17H15N5O
Molecular Weight305.341
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)20-17(23)22-15-8-10-19-16(21-15)13-3-2-9-18-11-13/h2-11H,1H3,(H2,19,20,21,22,23)
InChIKeyFCFZSPVQFIPQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea (CAS 478046-67-2): Procurement-Relevant Identity and Core Characteristics


N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea (CAS 478046-67-2; molecular formula C₁₇H₁₅N₅O; MW 305.33) is a synthetic diaryl urea featuring a 4-methylphenyl (p-tolyl) group linked via a urea bridge to a 2-(3-pyridinyl)-4-pyrimidinyl scaffold [1]. The compound is catalogued under PubChem CID 1477566, BindingDB ID BDBM47658, and ChEMBL ID CHEMBL2173143, and has been evaluated in biochemical screens targeting the Leishmania major cell division cycle-related protein kinase CRK3 (IC₅₀ 1.50 × 10³ nM) and in a Ras–Ras interaction high-throughput screen (EC₅₀ 2.07 × 10³ nM) [2][3]. Physicochemical predictions indicate a moderately lipophilic character (XLogP3-AA = 2.1) and a relatively basic urea NH (predicted pKa ~11.71), which influence solubility, permeability, and formulation strategy [4].

Why Generic Substitution with Other Diaryl Ureas or Pyrimidinyl-Ureas Risks Irreproducible Results


The [2-(3-pyridinyl)-4-pyrimidinyl]urea chemotype exhibits steep structure–activity relationships (SAR) where seemingly conservative aryl substituent changes produce divergent target engagement profiles. For instance, the 4-methylphenyl (p-tolyl) derivative (BDBM47658; CID 1477566) inhibits Leishmania major CRK3 with an IC₅₀ of 1.50 × 10³ nM, whereas the 3-chlorophenyl congener BDBM32325 shows no reported CRK3 activity but instead modulates Bcl-X(L) protein interactions with EC₅₀ values of 1.14 × 10³ nM and 2.02 × 10³ nM [1][2]. This demonstrates that a single aryl substituent change (4-CH₃ → 3-Cl) redirects the polypharmacology landscape, making simple within-class interchange unreliable for reproducible research. Furthermore, the predicted pKa of ~11.71 implies that the urea NH protonation state—and consequently solubility and membrane permeability—will differ markedly from analogs bearing electron-withdrawing substituents, absent explicit experimental validation . Procurement based solely on scaffold similarity, without verifying the specific CAS number, therefore risks introducing uncontrolled variables into assay systems.

N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea: Comparator-Anchored Quantitative Differentiation Evidence


Leishmania major CRK3 Inhibition: Quantified Activity Relative to the 3-Chlorophenyl Congener BDBM32325

N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea (BDBM47658) inhibits recombinant Leishmania major CRK3 with an IC₅₀ of 1.50 × 10³ nM in an IMAP fluorescence polarization assay [1]. In contrast, the 3-chlorophenyl analog (BDBM32325; N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea) has no reported CRK3 inhibitory activity in the BindingDB/ChEMBL curated datasets; its primary annotated bioactivity is modulation of Bcl-X(L) protein interactions (EC₅₀ 1.14 × 10³ nM) [2]. This differential CRK3 engagement establishes the 4-methylphenyl substitution as a critical determinant for CRK3 target acquisition within this chemotype.

Leishmaniasis CRK3 inhibitor Neglected tropical disease Kinase inhibitor screening

Ras–Ras Interaction Modulation: Distinct Polypharmacology Compared to the 3-Chlorophenyl Analog

In a high-throughput screen designed to identify small-molecule inhibitors of Ras–Ras protein interactions, N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea (BDBM47658) exhibited an EC₅₀ of 2.07 × 10³ nM [1]. The structurally analogous 3-chlorophenyl derivative (BDBM32325), screened under comparable HTS conditions, displayed a numerically distinct Bcl-X(L)-focused activity profile with EC₅₀ values of 1.14 × 10³ nM and 2.02 × 10³ nM, with no reported activity in the Ras–Ras interaction assay [2]. Although the absolute potency of the target compound is modest, its activity in the Ras–Ras interaction space represents a differentiated pharmacological fingerprint not shared by the 3-chlorophenyl congener.

Ras signaling Protein-protein interaction inhibitor HTS hit Cancer biology

Predicted Physicochemical Profile: pKa Differentiation from Electron-Deficient Aryl Urea Analogs

The predicted acid dissociation constant (pKa) of the urea NH in N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea is 11.71 ± 0.70, reflecting the electron-donating effect of the 4-methyl substituent . In contrast, analogs bearing electron-withdrawing aryl substituents (e.g., 3-chlorophenyl or 3-trifluoromethylphenyl) are expected to exhibit lower urea NH pKa values due to inductive stabilization of the conjugate base, although experimentally measured pKa values for these specific compounds have not been reported in the curated literature. The elevated pKa of the target compound has implications for ionization state at physiological pH (7.4): at pH 7.4, a compound with pKa ~11.71 exists predominantly in the neutral (non-protonated) form, which may favor passive membrane permeability relative to analogs with lower pKa values that could exhibit a higher fraction of ionized species under the same conditions.

Physicochemical properties pKa prediction Permeability Formulation development

Urea Transporter UT-A1 Inhibition: A Distinct Biological Activity Not Shared by All Pyrimidinyl-Urea Scaffolds

N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea (associated with CHEMBL4877290/BDBM50575385) inhibits rat UT-A1 urea transporter expressed in MDCK cells with an IC₅₀ of 750 nM, as measured by a fluorescence plate reader assay after 15 minutes of incubation [1]. A closely related pyrimidinyl-urea compound (CHEMBL4874369/BDBM50575418) tested under identical assay conditions showed a significantly weaker IC₅₀ of 5.00 × 10³ nM (5000 nM), representing a >6-fold reduction in potency [2]. This demonstrates that UT-A1 inhibition within the pyrimidinyl-urea class is highly sensitive to specific structural features, and that the target compound occupies a meaningfully more potent position in the UT-A1 activity range.

Urea transporter UT-A1 inhibitor Diuresis Renal physiology

N-(4-Methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea: Evidence-Backed Research and Industrial Application Scenarios


Anti-Leishmanial Drug Discovery: CRK3 Kinase Inhibitor Screening and Hit Validation

This compound serves as a validated screening hit for Leishmania major CRK3 inhibition (IC₅₀ = 1500 nM), a cyclin-dependent kinase essential for parasite cell cycle progression [1]. Medicinal chemistry teams pursuing phenotypic or target-based anti-leishmanial screens can employ CAS 478046-67-2 as a reference inhibitor to benchmark assay performance, establish SAR around the 2-(3-pyridinyl)-4-pyrimidinyl urea scaffold, or serve as a starting point for hit-to-lead optimization of CRK3-targeted therapeutics for neglected tropical diseases [2].

Ras–Ras Protein-Protein Interaction Inhibitor Screening Campaigns

The compound's demonstrated activity in a Ras–Ras interaction HTS (EC₅₀ = 2070 nM) supports its use as a tool compound or positive control in secondary assays designed to validate Ras PPI inhibitors. Given that Ras remains a high-priority yet challenging oncology target, chemical biology groups can leverage this specific diaryl urea as a structurally defined starting point for developing probes that disrupt Ras dimerization or downstream signaling complexes [3][4].

Urea Transporter UT-A1 Pharmacology: Potency Benchmarking for Diuretic Discovery

With a UT-A1 IC₅₀ of 750 nM—demonstrating 6.7-fold greater potency than a comparator pyrimidinyl-urea (IC₅₀ = 5000 nM)—this compound is suitable as a pharmacological tool for studying urea transporter function in renal epithelial models. Renal physiology laboratories and diuretic drug discovery programs can procure this specific CAS number to ensure reproducible UT-A1 inhibition in MDCK cell-based fluorescence assays, avoiding the potency loss associated with less active structural analogs [5][6].

Physicochemical Profiling and Formulation Feasibility Studies for Diaryl Urea Kinase Inhibitors

The predicted physicochemical properties—XLogP3-AA of 2.1, pKa of ~11.71, molecular weight of 305.33, and 2 hydrogen bond donors/4 acceptors—fall within favorable ranges for lead-like chemical space and oral bioavailability prediction [7]. Pharmaceutical development groups evaluating the developability of diaryl urea kinase inhibitor libraries can use this well-characterized compound as a physicochemical benchmark to calibrate computational models, assess formulation strategies for weakly basic compounds, and establish structure-property relationships across the pyrimidinyl-urea series [8].

Quote Request

Request a Quote for N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.